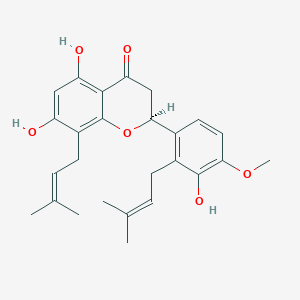
5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7 and 3', a methoxy group at position 4' and prenyl groups at positions 8 and 2'. Isolated from Dendrolobium lanceolatum, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a trihydroxyflavanone, a monomethoxyflavanone and a member of 4'-methoxyflavanones. It derives from a (2S)-flavanone.
科学的研究の応用
Antibacterial and Antifungal Properties
Research has shown that flavanones, similar in structure to 5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone, possess antibacterial and antifungal properties. A study on Eysenhardtia texana revealed the isolation of novel antibacterial and antifungal flavanones, highlighting the potential of such compounds in combating microbial infections (Wächter et al., 1999). Similarly, research on Erythrina livingstoniana identified new flavanones with antibacterial efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antioxidant properties (Bedane et al., 2015).
Antimicrobial and Antimalarial Activities
Compounds structurally related to the specified flavanone have demonstrated antimicrobial and antimalarial activities. For instance, flavanones isolated from Tripterygium wilfordii showed significant antimicrobial activities against various pathogens and exhibited antimalarial properties (Chen et al., 2017). This suggests potential applications of such flavanones in developing treatments for infectious diseases.
Chemical Synthesis and Conversion
Flavanones, including those structurally similar to the compound , have been subjects of chemical synthesis studies. Research focusing on the direct conversion of flavanones to other compounds, such as quinolones, reveals the versatility and potential applications of these flavanones in synthetic chemistry and pharmaceuticals (Sato et al., 1999).
Potential in Cancer Chemoprevention
Flavanones related to 5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone have been studied for their potential in cancer chemoprevention. A study on Tephrosia toxicaria indicated the isolation of flavanones that induced quinone reductase, a marker for cancer chemopreventive potential (Jang et al., 2003).
Inhibitory Activity Against Cyclooxygenase-2
Research has also explored the potential of flavanones in inhibiting cyclooxygenase-2, an enzyme associated with inflammation and pain. A study on Macaranga conifera identified prenylated flavonoids that inhibited cyclooxygenase-2, suggesting their potential use in developing anti-inflammatory drugs (Jang et al., 2002).
特性
分子式 |
C26H30O6 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
(2S)-5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-17-16(10-11-22(31-5)25(17)30)23-13-21(29)24-20(28)12-19(27)18(26(24)32-23)9-7-15(3)4/h6-7,10-12,23,27-28,30H,8-9,13H2,1-5H3/t23-/m0/s1 |
InChIキー |
LGSFAJAWSUQNON-QHCPKHFHSA-N |
異性体SMILES |
CC(=CCC1=C(C=CC(=C1O)OC)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
正規SMILES |
CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1227829.png)


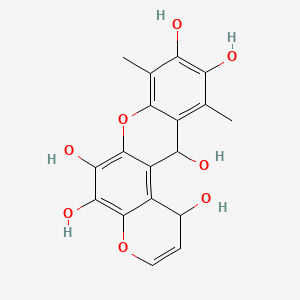
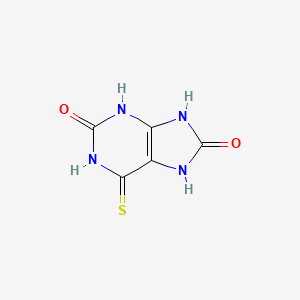
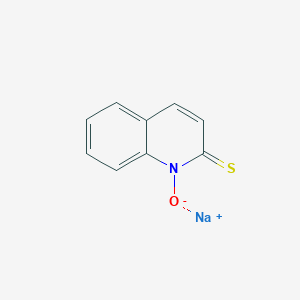


![[(1S,2R,3S,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B1227841.png)
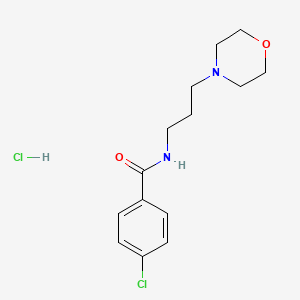
![4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1227845.png)
![2-Butyl-3-[(3-chlorophenyl)methyl]-5-methyl-6-imidazo[4,5-b]pyridinamine](/img/structure/B1227846.png)

![3-[(4-Methylanilino)methyl]-1,3-benzoxazol-2-one](/img/structure/B1227852.png)